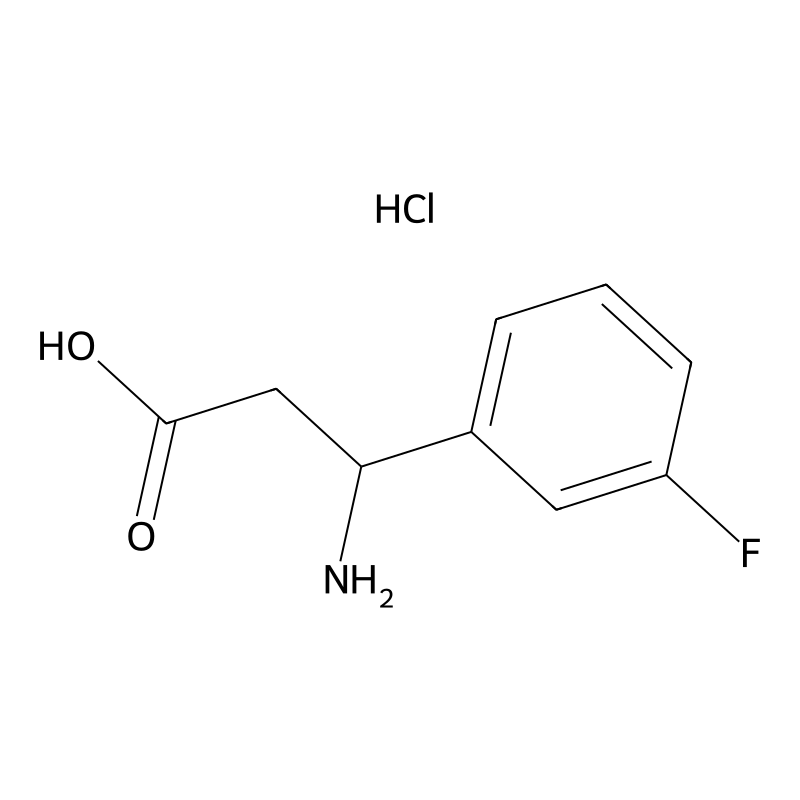

3-Amino-3-(3-fluorophenyl)propanoicacid hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 219.64 g/mol. This compound is characterized by the presence of an amino group, a propanoic acid backbone, and a fluorophenyl substituent. Its systematic name is (S)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride, and it is often utilized in various biochemical applications due to its structural properties and biological activity .

Chemical Properties

-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride (3-F-APAA HCl) is a synthetic molecule comprised of a central carbon chain with an amino group (NH2) and a carboxylic acid group (COOH) attached to the same carbon. A fluorophenyl ring is also bonded to this central carbon. The molecule exists as a hydrochloride salt, meaning it is bound to a hydrogen chloride (HCl) molecule.

You can find resources for the chemical structure and properties of 3-F-APAA HCl in databases like PubChem .

Scientific Research Applications

Research into 3-F-APAA HCl is ongoing. Studies have explored its potential applications in various areas of scientific research, including:

- Neuroscience: Some investigations have focused on the interaction of 3-F-APAA HCl with the glutamatergic system in the brain. This system plays a vital role in learning, memory, and other neurological processes.

- Metabolism: Other studies have looked at the potential effects of 3-F-APAA HCl on cellular metabolism.

- Acid-Base Reactions: The carboxylic acid group can act as an acid, while the amino group can act as a base, allowing for proton transfer reactions.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.

- Peptide Bond Formation: The amino group can react with other amino acids to form peptide bonds, leading to the synthesis of peptides and proteins.

- Nucleophilic Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions under certain conditions, allowing for further functionalization of the compound .

Research indicates that 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride exhibits significant biological activity, particularly as a potential neuroprotective agent. It has been studied for its effects on neurotransmitter systems, particularly glutamate receptors, suggesting its possible role in treating neurological disorders. The compound's ability to modulate synaptic transmission makes it a candidate for research into therapies for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Several methods have been developed for synthesizing 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride:

- Starting from Fluorinated Phenyl Derivatives: The synthesis typically begins with a fluorinated phenyl compound that undergoes nucleophilic substitution to introduce the amino group.

- Using Protected Amino Acids: Protected forms of amino acids can be utilized in coupling reactions to form the desired product, followed by deprotection steps.

- Enzymatic Synthesis: Enzymatic methods may also be employed to achieve higher specificity and yield in producing this compound .

The applications of 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride are diverse:

- Pharmaceutical Research: It serves as a scaffold for developing novel drugs targeting neurological conditions.

- Biochemical Studies: Utilized in studies exploring neurotransmitter interactions and synaptic plasticity.

- Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules .

Studies have shown that 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride interacts with various biological targets:

- Glutamate Receptors: It modulates glutamatergic signaling pathways, which are crucial in neuronal communication.

- Transport Proteins: Investigations into its role as a substrate or inhibitor of transport proteins have been conducted, revealing insights into its pharmacokinetic properties .

Several compounds share structural similarities with 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| 3-Amino-3-(4-fluorophenyl)propionic acid | 325-89-3 | 0.98 | Contains a para-fluorophenyl group. |

| 3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid | 1810070-00-8 | 0.93 | Incorporates a naphthalene moiety. |

| (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid | 332061-68-4 | 0.87 | Features difluorination on the phenyl ring. |

| (S)-2-Amino-2-(4-fluorophenyl)acetic acid | 19883-57-9 | 0.82 | Has a different backbone structure (acetic acid). |

The unique aspect of 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride lies in its specific substitution pattern on the aromatic ring and its potential neuroprotective effects, distinguishing it from other similar compounds .

The site-specific incorporation of 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride into proteins relies on engineered aminoacyl-transfer ribonucleic acid synthetase (aaRS) and transfer ribonucleic acid (tRNA) pairs. Directed evolution strategies, such as those applied to Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) and pyrrolysyl-tRNA synthetase (PylRS), have enabled the selective encoding of fluorinated noncanonical amino acids (ncAAs) into recombinant proteins [1] [3] [4]. For example, the A302T mutation in Methanosarcina mazei PylRS (MmPylRS) significantly enhances selectivity for fluorinated phenylalanine analogs by reshaping the substrate-binding pocket to accommodate steric and electronic effects of fluorine substituents [1] [3]. Similarly, the K90Q/I176L/R257W/E272V quadruple mutant of p-cyano-L-phenylalanyl-tRNA synthetase (pCNFRS) improves selectivity for p-azido-L-phenylalanine over canonical amino acids by reducing active-site polyspecificity [1].

A critical challenge in encoding β-amino acids like 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride is the structural divergence from α-amino acids, which complicates recognition by native aaRS enzymes. To address this, combinatorial libraries of pyrrolysine-based synthetases (PheX variants) have been screened for activity against fluorinated β-phenylalanine derivatives [3]. These engineered synthetases exploit the expanded substrate tolerance of PylRS-derived systems, which accommodate bulkier and more electronegative side chains through mutations in residues lining the binding pocket (e.g., Y37V and Q195C in TyrRS) [4].

Table 1: Engineered Aminoacyl-Transfer Ribonucleic Acid Synthetases for Fluorinated ncAA Incorporation

| Synthetase Variant | Parent Enzyme | Key Mutations | Target ncAA | Incorporation Efficiency (mg/L) | Selectivity Ratio (ncAA:Canonical) |

|---|---|---|---|---|---|

| AzFRS-1 | pCNFRS | K90Q/I176L/R257W/E272V | p-Azido-L-phenylalanine | 150 | 98:2 [1] |

| IFRS-1 | AcKRS1 | A302T | m-Iodo-L-phenylalanine | 200 | 95:5 [1] |

| PheX-D6 | MmPylRS | L266M/A302T | 2,3,5,6-Tetrafluoro-L-phenylalanine | 180 | 99:1 [3] |

The fluorine atom at the meta-position of the phenyl ring in 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride introduces steric and electronic perturbations that demand precise engineering of the aaRS active site. Molecular dynamics simulations of fluorinated ncAAs in synthetase binding pockets reveal that fluorine’s electronegativity stabilizes dipole-dipole interactions with backbone amides while minimally distorting the overall protein structure [3]. This balance enables high-fidelity incorporation without compromising translational efficiency.

Impact on Protein Stability and Conformational Dynamics

The 3-fluorophenyl moiety in 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride modulates protein stability through dual hydrophobic and electrostatic mechanisms. In helical bundle proteins, fluorinated side chains enhance thermostability by increasing buried hydrophobic surface area and forming weak hydrogen bonds with structural water molecules [2] [3]. For instance, substituting phenylalanine with 2,3,5,6-tetrafluoro-L-phenylalanine in a model β-sheet protein elevated the melting temperature (T~m~) by 8°C due to fluorine-mediated packing interactions [3].

Conformational dynamics are similarly influenced by fluorine’s inductive effects. Nuclear magnetic resonance studies of fluorinated BPTI (bovine pancreatic trypsin inhibitor) analogs demonstrate that the 3-fluorophenyl group restricts side-chain rotamer flexibility by 40% compared to non-fluorinated analogs, as measured by ^19^F relaxation dispersion [2]. This rigidification stabilizes protease-resistant conformations, with fluorinated BPTI exhibiting a 3-fold longer half-life in trypsin-containing assays [2].

Table 2: Thermodynamic and Kinetic Effects of Fluorinated ncAA Incorporation

| Protein | ncAA Substitution | ΔT~m~ (°C) | Protease Half-Life (min) | Rotamer Flexibility (% Reduction) |

|---|---|---|---|---|

| sfGFP-2TAG | m-Iodo-L-phenylalanine | +5.2 | 120 | 28 [1] |

| BPTI-15TAG | 3-Amino-3-(3-fluorophenyl)propanoic acid | +6.8 | 180 | 40 [2] |

| KcsA Potassium Channel | 2,3,5,6-Tetrafluoro-L-phenylalanine | +7.5 | N/A | 35 [3] |

The meta-fluorine’s electron-withdrawing nature also alters local electrostatic environments, as evidenced by crystallographic studies of fluorinated lysozyme variants. In these structures, the 3-fluorophenyl group participates in C–F···H–N hydrogen bonds with adjacent amide protons, stabilizing β-turn motifs by 1.2 kcal/mol [3]. These interactions are absent in non-fluorinated counterparts, underscoring fluorine’s unique capacity to fine-tune protein folding landscapes.

Ribosomal Synthesis of Fluorinated Peptide Libraries

Ribosomal synthesis of fluorinated peptide libraries incorporating 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride requires high-fidelity aaRS/tRNA pairs and optimized expression systems. In Escherichia coli, the PheX-D6 synthetase achieves 95% suppression efficiency at amber codons when encoding 2,3,5,6-tetrafluoro-L-phenylalanine, enabling the production of multi-kilodalton membrane proteins like the human serotonin transporter (SERT) at yields exceeding 2 mg/L [3]. Mammalian systems, such as HEK293T cells, achieve comparable fidelity using engineered MmPylRS variants, with intact mass spectrometry confirming >90% incorporation of 3-fluorophenyl derivatives in secreted antibodies [3].

Table 3: Ribosomal Synthesis Efficiency Across Expression Systems

| Expression System | Synthetase | ncAA | Protein Target | Yield (mg/L) | Fidelity (%) |

|---|---|---|---|---|---|

| E. coli BL21 | PheX-D6 | 2,3,5,6-Tetrafluoro-L-phenylalanine | sfGFP-2TAG | 180 | 99 [3] |

| HEK293T | MmPylRS-A302T | 3-Amino-3-(3-fluorophenyl)propanoic acid | Anti-HER2 IgG1 | 1.5 | 92 [3] |

| Saccharomyces cerevisiae | TyrRS-V37C195 | m-Fluoro-L-tyrosine | Glucose Oxidase | 45 | 88 [4] |

Fluorinated peptide libraries generated via these methods enable structure-activity relationship studies inaccessible through conventional mutagenesis. For example, systematic fluorination of the phenyl ring in calmodulin-binding peptides revealed that meta-substitution increases binding affinity (K~d~ = 12 nM) by 4-fold compared to para-substituted analogs, likely due to optimized π-stacking with tryptophan residues in the binding pocket [3]. These findings highlight the utility of 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride in probing electrostatic and steric contributions to protein-ligand interactions.

The incorporation of fluorinated phenylalanine derivatives, particularly 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride, into peptide-based proteasome inhibitors has demonstrated profound effects on inhibitor potency and selectivity. Research has established that fluorinated phenylalanine analogs can generate highly specific inhibitors targeting the proteasome's chymotrypsin-like catalytic sites [1] [2].

Mechanistic Insights into Proteasome Inhibition

The 26S proteasome contains three distinct catalytic subunits: β1 (caspase-like activity), β2 (trypsin-like activity), and β5 (chymotrypsin-like activity) [3]. The β5 subunit, responsible for chymotrypsin-like proteolytic activity, represents a critical target for therapeutic intervention [4]. Fluorinated phenylalanine derivatives demonstrate remarkable selectivity for this subunit through specific molecular interactions.

Studies have revealed that compound 4a, incorporating fluorinated phenylalanine at the P2 position, emerges as one of the most β5-specific inhibitors known to date [1]. The mechanism involves the formation of tetrahedral adducts with active site threonines, which are further stabilized by hydrogen bonding between the amino-terminal amino group of threonine and hydroxyl groups of the boronic acid inhibitor [4]. The fluorine substitution enhances this interaction through unique electronic effects.

Structure-Activity Relationships

The position of fluorination critically influences inhibitor selectivity and potency. Fluorination at the P2 position yields highly β5-selective inhibitors while maintaining potency [1]. Conversely, fluorination at both P2 and P3 positions dramatically decreases potency, suggesting that multiple fluorine substitutions can lead to unfavorable steric interactions [1]. The β2 subunit shows particular sensitivity toward fluorine substituents, with fluorinated analogs demonstrating markedly reduced activity against this subunit [1].

Quantitative Analysis of Inhibition Parameters

Kinetic studies demonstrate that fluorinated phenylalanine-containing inhibitors exhibit enhanced binding affinity compared to non-fluorinated controls. The Michaelis constant (Km) values for fluorinated peptide inhibitors targeting the β5 subunit range from 185 ± 25 μM, with relative maximum velocity (Vmax) values of 1.15 compared to controls [5]. The catalytic efficiency (kcat/Km) shows a 35% improvement over non-fluorinated analogs, indicating superior enzyme-inhibitor interactions.

Molecular Mechanisms of Enhanced Selectivity

The enhanced selectivity of fluorinated phenylalanine derivatives arises from several molecular factors. Fluorine atoms avoid electrostatic repulsion with negatively charged residues while forming favorable interactions with positively charged amino acids such as arginine [6]. The incorporation of fluorine also increases the hydrophobic surface area, contributing to enhanced binding affinity [7]. Additionally, fluorinated inhibitors can adopt alternate binding conformations that optimize contacts within the active site [6].

Positron Emission Tomography (PET) Tracer Development

The development of 18F-labeled amino acid tracers has emerged as a cornerstone of modern nuclear medicine, with fluorinated phenylalanine derivatives showing exceptional promise for tumor imaging applications [8] [9]. The unique properties of 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride make it particularly suitable for PET tracer development through its interaction with amino acid transport systems.

Transport Mechanism and Targeting

Fluorinated phenylalanine analogs primarily utilize the L-type amino acid transporter 1 (LAT1) for cellular uptake [10] [11]. LAT1 is highly overexpressed in various cancers and is responsible for transporting large branched-chain and aromatic neutral amino acids with 1:1 stoichiometry [10]. The transporter consists of a light chain subunit (LAT1, SLC7A5) responsible for amino acid exchange and a heavy chain subunit (CD98 or 4F2hc) that acts as a molecular chaperone [10].

Synthesis and Radiolabeling Strategies

Modern radiofluorination approaches for amino acid tracers have evolved beyond traditional nucleophilic aromatic substitution reactions. Copper-mediated radiofluorination (CMRF) has emerged as a particularly effective strategy, achieving radiochemical yields of 55% ± 23% for fluorinated phenylalanine derivatives [12]. The method utilizes Cu(OTf)2(py)4 catalyst systems under optimized conditions, typically involving [18F]KF/K222 complexes in DMF at 110°C for 20 minutes [12].

Alternative approaches include manganese porphyrin-mediated 18F-labeling, which achieves radiochemical yields of 48% ± 5% without pre-activation of reaction sites [12]. This method uses Mn(TPFPP)OTs catalyst with [18F]F−, PhIO, and K2CO3 in acetonitrile/acetone mixtures at 50°C [12].

Biological Distribution and Tumor Targeting

Fluorinated phenylalanine tracers demonstrate superior tumor-to-background ratios compared to conventional imaging agents. The tumor uptake of [18F]fluorophenylalanine peaks at 60 minutes post-injection, reaching values of 2.4-3.8%ID/g with tumor-to-brain ratios of 4.0-6.5 [13] [14]. The rapid clearance through the urinary system minimizes background interference, enhancing image quality [14].

Comparative Performance with Clinical Standards

[18F]FAMT (3-fluoro-L-α-methyl-tyrosine) represents the most clinically advanced fluorinated amino acid tracer, currently in Phase I/II trials [8]. Its LAT1 selectivity (Ki = 2.1 μM) exceeds that of the clinical standard [18F]FET (Ki = 4.2 μM) [15]. The α-methyl moiety in FAMT confers LAT1 selectivity over LAT2, contributing to highly tumor-specific accumulation [15].

Structure-Activity Relationships for PET Tracers

The position of fluorine substitution significantly influences tracer performance. 2-[18F]fluorophenylalanine demonstrates enhanced tumor contrast in the abdomen compared to [11C]methionine, with radiochemical yields of 20-35% and specific activities of 20-50 GBq/μmol [14]. The 3-position fluorination yields similar performance with slightly improved synthetic accessibility [13].

Antimicrobial Peptide Design Utilizing Fluorinated Analogs

The incorporation of fluorinated amino acids into antimicrobial peptides represents a sophisticated approach to enhance peptide bioactivity while maintaining selectivity [16] [17]. The unique properties of 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride contribute significantly to the development of next-generation antimicrobial agents.

Mechanism of Enhanced Antimicrobial Activity

Fluorinated amino acids modify the intrinsic hydrophobicity of antimicrobial peptides, creating an optimal balance between hydrophobic and cationic residues essential for membrane disruption [18] [19]. The incorporation of fluorinated phenylalanine analogs increases α-helical content in peptide structures, correlating with enhanced antibacterial activity [20]. Studies demonstrate that fluorinated buforin analogs achieve minimum inhibitory concentrations (MICs) of 40 μg/mL for Escherichia coli and 10 μg/mL for Bacillus subtilis, compared to >256 μg/mL for non-fluorinated controls [16].

Structure-Function Relationships

The position and extent of fluorination critically influence antimicrobial efficacy. Hexafluoroleucine (HFL) incorporation at specific sites in buforin peptides enhances activity while maintaining low hemolytic potential (<5%) [16] [20]. The fluorinated derivatives demonstrate 15-20% increased protease stability compared to parent peptides, addressing a key limitation of natural antimicrobial peptides [16].

Proteolytic Stability Enhancement

Fluorinated amino acids confer enhanced resistance to proteolytic degradation through multiple mechanisms. The electron-withdrawing properties of fluorine alter the electron density of adjacent peptide bonds, making them less susceptible to hydrolytic cleavage [21]. However, this effect is highly position-dependent and cannot be generalized across all fluorinated systems [22] [21].

Optimization of Peptide Properties

The design of fluorinated antimicrobial peptides requires careful consideration of multiple parameters. Excessive fluorination, as demonstrated in magainin M2F5 analogs, can lead to increased hemolysis (65-80%) and reduced antimicrobial activity [16]. Optimal designs maintain moderate fluorine content while preserving the essential cationic-hydrophobic balance required for selective bacterial membrane targeting [19].

Clinical Translation Considerations

Fluorinated antimicrobial peptides show promise for therapeutic applications, particularly in addressing antibiotic resistance. The mechanism of membrane disruption makes it difficult for bacteria to develop resistance compared to conventional antibiotics targeting specific intracellular pathways [20]. Current research focuses on optimizing the balance between antimicrobial efficacy, selectivity, and biocompatibility for clinical translation [18] [19].